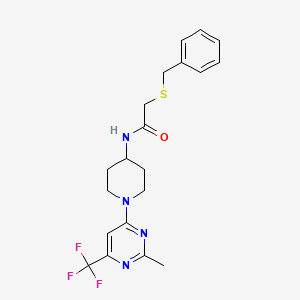![molecular formula C13H14Cl2N4O B2706527 1-(2,4-二氯苯基)-3-[3-(1-咪唑基)丙基]脲 CAS No. 866150-77-8](/img/structure/B2706527.png)
1-(2,4-二氯苯基)-3-[3-(1-咪唑基)丙基]脲
描述
1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play a crucial role in various physiological processes. The A2A receptor subtype is primarily expressed in the brain, where it modulates neurotransmitter release and neuronal activity. SCH 58261 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学研究应用
抑制几丁质合成
研究表明,1-(2,4-二氯苯基)-3-[3-(1-咪唑基)丙基]脲的衍生物,如 1-(4-氯苯基)-3-(2,6-二氟苯甲酰)脲,通过抑制昆虫幼虫中的几丁质合成表现出显着的杀虫作用。这种作用机制不影响几丁质酶活性,表明直接抑制几丁质合成而不是激活几丁质降解 (Deul, Jong, & Kortenbach, 1978)。
抗菌和抗肿瘤活性
另一项关于新型 1-(2,4-二氯苯基)-3-[4-芳基-5-(1H-1,2,4-三唑-1-基)噻唑-2-基] 脲衍生物的研究显示出有希望的抗菌和抗肿瘤活性。这些通过特定反应过程合成的衍生物经过评估,显示出在药理学应用中的显着潜力 (Ling et al., 2008)。
抗菌剂的电芬顿降解
结构与所讨论化合物相似的化合物 N-(4-氯苯基)-N'-(3,4-二氯苯基)脲已被研究用于电芬顿系统降解。这项研究探讨了三氯生和三氯卡班等抗菌剂的降解途径,提供了对环境修复技术的见解 (Sirés et al., 2007)。
新型衍生物的合成和评价
还对具有脲、硫脲和硒脲官能团的新型噻唑类似物的合成进行了研究,证明了有效的抗氧化活性。这些化合物包含二氯苯基和咪唑基,作为新型抗氧化剂显示出显着的希望,突出了它们在医学和药理学研究中的潜力 (Bhaskara Reddy et al., 2015)。
分子结构和光学性质
已经研究了相关化合物的电子、光学和非线性光学性质,揭示了它们在光电器件制造中的潜力。这些研究使用计算方法评估新型衍生物的重要性质,强调了这些化合物材料科学中的多功能应用 (Shkir et al., 2018)。
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c14-10-2-3-12(11(15)8-10)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBJRYDXUKRXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



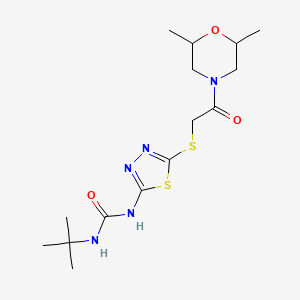
![(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2706446.png)
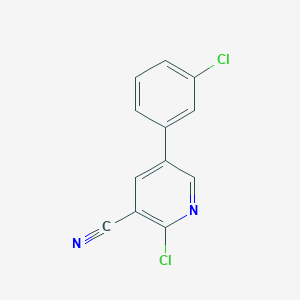
![N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706449.png)
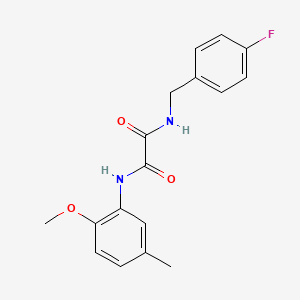
![5-chloro-N-[[2-(difluoromethoxy)phenyl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2706451.png)

![2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2706457.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2706458.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2706462.png)
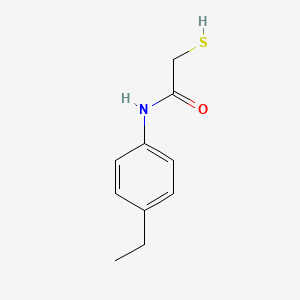
![6-Methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2706464.png)
